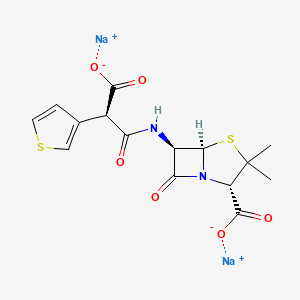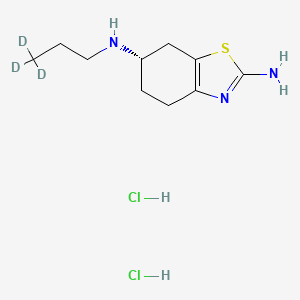
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pramipexole molecule.
Reduction: Used to introduce or modify hydrogen atoms, including deuterium.
Substitution: Commonly used to replace hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Deuterated reducing agents such as deuterium gas or deuterated sodium borohydride.
Substitution: Deuterated solvents and reagents to ensure the incorporation of deuterium.
Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .
Applications De Recherche Scientifique
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress in neuronal cells.
Medicine: Primarily used in the treatment of Parkinson’s disease and RLS, with ongoing research into its potential benefits in other neurological disorders.
Industry: Utilized in the development of deuterated drugs, which may offer improved therapeutic profiles compared to their non-deuterated counterparts
Mécanisme D'action
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for the treatment of advanced Parkinson’s disease
Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H19Cl2N3S |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;; |
Clé InChI |
QMNWXHSYPXQFSK-XQQJYEBGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


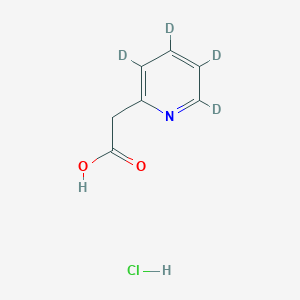
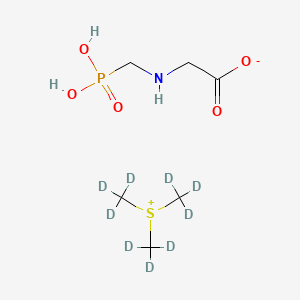
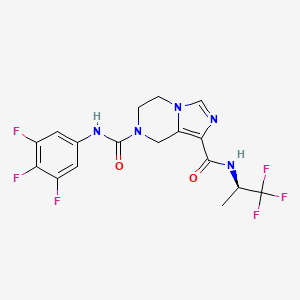

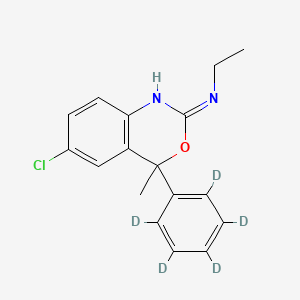
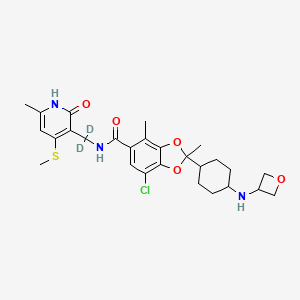
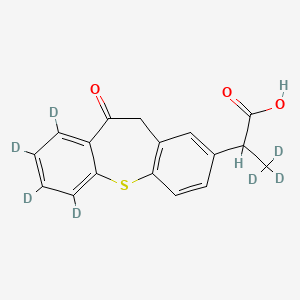
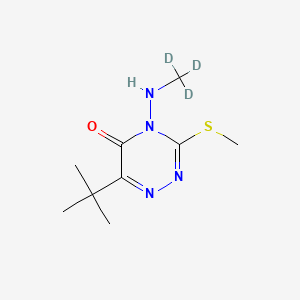

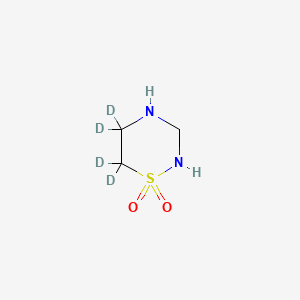
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

